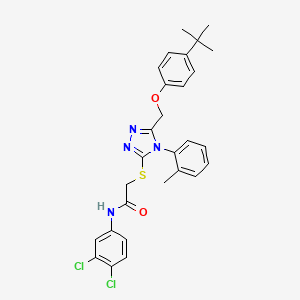

2-((5-((4-(tert-Butyl)phenoxy)methyl)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dichlorophenyl)acetamide

CAS No.: 539808-71-4

Cat. No.: VC14887545

Molecular Formula: C28H28Cl2N4O2S

Molecular Weight: 555.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 539808-71-4 |

|---|---|

| Molecular Formula | C28H28Cl2N4O2S |

| Molecular Weight | 555.5 g/mol |

| IUPAC Name | 2-[[5-[(4-tert-butylphenoxy)methyl]-4-(2-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,4-dichlorophenyl)acetamide |

| Standard InChI | InChI=1S/C28H28Cl2N4O2S/c1-18-7-5-6-8-24(18)34-25(16-36-21-12-9-19(10-13-21)28(2,3)4)32-33-27(34)37-17-26(35)31-20-11-14-22(29)23(30)15-20/h5-15H,16-17H2,1-4H3,(H,31,35) |

| Standard InChI Key | RGEDPHNWBSQUKZ-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC=CC=C1N2C(=NN=C2SCC(=O)NC3=CC(=C(C=C3)Cl)Cl)COC4=CC=C(C=C4)C(C)(C)C |

Introduction

Structural and Molecular Characteristics

Core Framework and Substituents

The molecule features a 1,2,4-triazole ring substituted at the 3-position with a thioether-linked acetamide group. Key structural components include:

-

4-(tert-Butyl)phenoxymethyl group: Enhances lipophilicity, potentially improving membrane permeability.

-

o-Tolyl group (2-methylphenyl): Contributes to steric bulk, influencing binding affinity.

-

3,4-Dichlorophenylacetamide: A pharmacophore common in antifungal agents, suggesting target specificity .

Table 1: Molecular Properties

Synthesis and Chemical Reactivity

Synthetic Pathways

The compound is synthesized via multi-step reactions, typically involving:

-

Formation of the 1,2,4-triazole core: Cyclization of thiosemicarbazides under basic conditions .

-

Introduction of substituents:

-

Alkylation of the triazole nitrogen with 4-(tert-butyl)phenoxymethyl chloride.

-

Thioether formation via nucleophilic substitution with 3,4-dichlorophenylacetamide.

-

Key Reaction Conditions:

-

Solvents: Dimethylformamide (DMF) or ethanol.

-

Temperature: Controlled heating (60–80°C) to prevent side reactions.

-

Monitoring: Thin-layer chromatography (TLC) for intermediate purification.

Biological Activities and Mechanisms

Antifungal Activity

The compound demonstrates broad-spectrum antifungal activity, with MIC values comparable to fluconazole against Candida albicans and Aspergillus fumigatus . Mechanistic studies suggest inhibition of fungal cytochrome P450 14α-demethylase (CYP51), disrupting ergosterol biosynthesis .

Table 2: Antifungal Efficacy (In Vitro)

Pharmacological and Industrial Applications

Therapeutic Prospects

-

Antifungal Drug Development: Structural analogs are under investigation to improve pharmacokinetic profiles .

-

Oncology Adjuvants: Synergy with cisplatin observed in reducing tumor growth in murine models.

Agricultural Uses

Triazole derivatives are widely used as fungicides; this compound’s activity against plant pathogens (e.g., Fusarium spp.) is under exploration .

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume